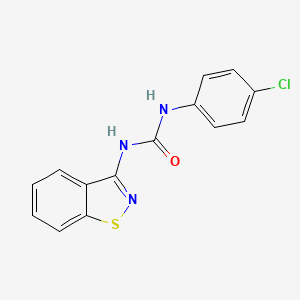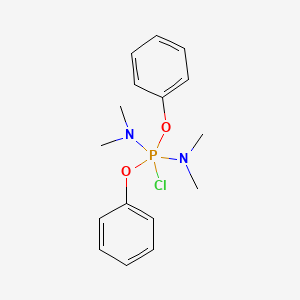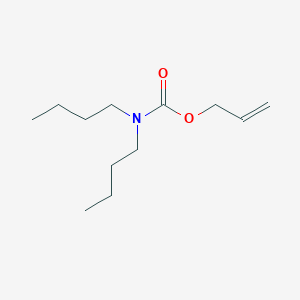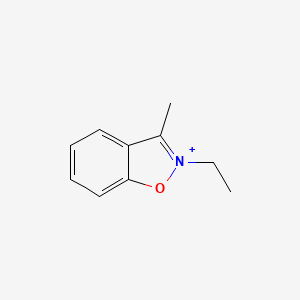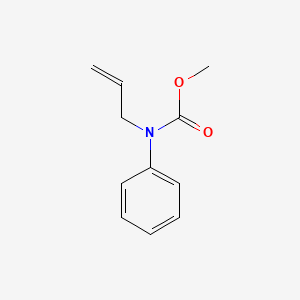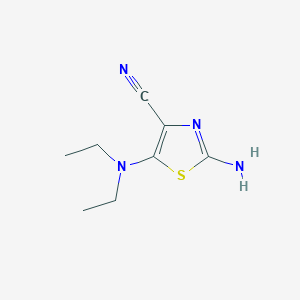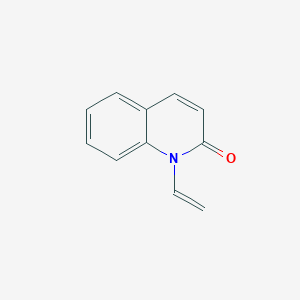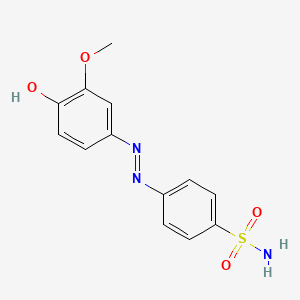![molecular formula C23H32N2O2S B14334487 N,N'-Bis[4-(pentyloxy)phenyl]thiourea CAS No. 102753-69-5](/img/structure/B14334487.png)
N,N'-Bis[4-(pentyloxy)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[4-(pentyloxy)phenyl]thiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This particular compound features two 4-(pentyloxy)phenyl groups attached to the nitrogen atoms, making it a symmetrical molecule. Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(pentyloxy)phenyl]thiourea typically involves the reaction of 4-(pentyloxy)aniline with thiophosgene or a similar thiocarbonyl source. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve 4-(pentyloxy)aniline in an organic solvent.
Step 2: Add thiophosgene dropwise to the solution while maintaining the temperature.
Step 3: Reflux the reaction mixture for several hours.
Step 4: Cool the reaction mixture and filter the precipitated product.
Step 5: Purify the product by recrystallization.
Industrial Production Methods
Industrial production of N,N’-Bis[4-(pentyloxy)phenyl]thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative thiocarbonyl sources and greener solvents may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(pentyloxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N,N’-Bis[4-(pentyloxy)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N,N’-Bis[4-(pentyloxy)phenyl]thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiocarbonyl group can form strong hydrogen bonds with biological macromolecules, while the phenyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
N-phenylthiourea: Commonly used in biological studies and as a reagent in organic synthesis.
Uniqueness
N,N’-Bis[4-(pentyloxy)phenyl]thiourea is unique due to the presence of pentyloxy groups, which enhance its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.
Properties
CAS No. |
102753-69-5 |
|---|---|
Molecular Formula |
C23H32N2O2S |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1,3-bis(4-pentoxyphenyl)thiourea |
InChI |
InChI=1S/C23H32N2O2S/c1-3-5-7-17-26-21-13-9-19(10-14-21)24-23(28)25-20-11-15-22(16-12-20)27-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3,(H2,24,25,28) |
InChI Key |
WUVOFFXQCSUATQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


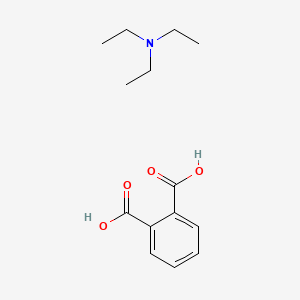
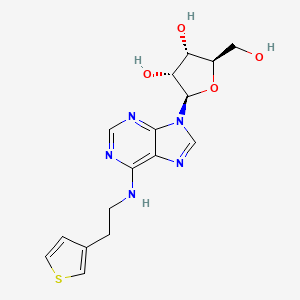
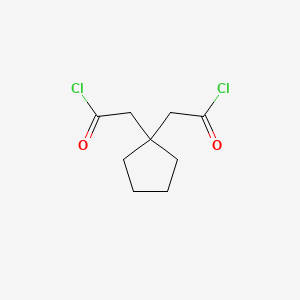
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
